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Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341 Get Quote

A Comparative Guide for Researchers and Sensory Scientists

Propyl octanoate, a volatile ester recognized for its characteristic fruity and coconut-like

aroma, is a known contributor to the complex scent profiles of various food products, including

fruits like pears and apples, as well as fermented beverages.[1][2] This guide provides a

comprehensive comparison of propyl octanoate with alternative aroma compounds, supported

by experimental data and detailed methodologies, to aid researchers in validating its specific

role in the aroma of food products.

Quantitative Comparison of Aroma Compounds
The impact of an aroma compound is determined by its concentration and its odor detection

threshold. The following table summarizes the available quantitative data for propyl octanoate
and other common esters found in fruit aromas. It is important to note that a direct comparative

study quantifying all these compounds within a single food product is not readily available in

the reviewed literature. The data presented is a compilation from various studies on fruits like

apples and pears.
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Compound
Chemical
Formula

Molecular
Weight (
g/mol )

Typical
Concentrati
on Range in
Pears/Apple
s (µg/kg)

Odor
Detection
Threshold
in Water
(ppb)

Odor
Description

Propyl

Octanoate
C11H22O2 186.29

Present, but

often as a

minor

component;

specific range

not

consistently

reported.

Not

consistently

reported;

estimated to

be in the low

ppb range.

Fruity,

coconut,

winey, fatty[3]

Ethyl Acetate C4H8O2 88.11
7.14 -

391.96[4]
5,000[5]

Fruity,

solvent-like

Butyl Acetate C6H12O2 116.16

44% of total

esters in

some pear

varieties[6]

20
Sweet, fruity,

banana

Hexyl Acetate C8H16O2 144.21

28% of total

esters in

some pear

varieties[6]

15[5]
Fruity, pear,

green

Ethyl

Butyrate
C6H12O2 116.16

0.22 -

171.90[4]
1

Fruity,

pineapple

Methyl

Butyrate
C5H10O2 102.13

7.88 -

129.01[4]
1 Fruity, apple

Ethyl

Hexanoate
C8H16O2 144.21

1.72 -

264.42[4]
1

Fruity, green,

waxy

Ethyl

Octanoate
C10H20O2 172.27

0.35 -

42.40[4]
0.2

Fruity, waxy,

winey
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Experimental Protocols
To validate the role of propyl octanoate in a specific food product, a combination of

instrumental analysis and sensory evaluation is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Quantification
GC-MS is the gold standard for separating and identifying volatile compounds in a complex

food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

Weigh 5-10 g of the homogenized food sample into a 20 mL headspace vial.

Add a saturated NaCl solution to enhance the release of volatile compounds.

Add a known concentration of an internal standard (e.g., 2-octanol) for quantification.

Seal the vial and equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time

(e.g., 30 minutes) with agitation.

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g.,

30-60 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

Gas Chromatograph: Agilent 7890B or equivalent.

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 min.
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Ramp 1: Increase to 150°C at 5°C/min.

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 min.

Injector Temperature: 250°C (in splitless mode for higher sensitivity).

Mass Spectrometer: Agilent 5977A or equivalent.

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 35-350.

Identification: Compounds are identified by comparing their mass spectra and retention

indices with those of authentic standards and the NIST library.

Quantification: The concentration of propyl octanoate and other compounds is calculated

based on the peak area relative to the internal standard.

Sensory Panel Evaluation (Quantitative Descriptive
Analysis - QDA)
A trained sensory panel is crucial for characterizing the specific aroma attributes of propyl
octanoate and comparing them to other compounds.

1. Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.

Train the panel over several sessions to develop a consensus vocabulary (lexicon) to

describe the aroma of the food product and reference standards of individual aroma

compounds, including propyl octanoate and its alternatives.

2. Sample Preparation and Presentation:

Prepare solutions of pure propyl octanoate and alternative esters in a neutral solvent (e.g.,

mineral oil or water with a neutral emulsifier) at concentrations above their odor thresholds.
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Present the samples in coded, covered glass snifters to the panelists in a controlled sensory

evaluation room.

3. Data Collection and Analysis:

Panelists rate the intensity of each developed aroma attribute (e.g., fruity, coconut, waxy,

green, sweet) on a line scale (e.g., 0-15).

Data is collected and analyzed using statistical software to determine the sensory profile of

each compound and identify significant differences between them.

Mandatory Visualizations
Experimental Workflow for Aroma Compound Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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